Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate
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Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing both imidazole and pyrimidine rings. The compound also features a piperidine ring substituted with a benzyl group and a carbodithioate moiety. This unique structure imparts a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the Groebke–Blackburn–Bienaymé reaction, which facilitates the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride . The synthesis process may also involve the use of solvents like dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact and reduce production costs . Industrial methods may also incorporate advanced techniques like microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s heterocyclic core and functional groups make it amenable to a wide range of transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound, potentially converting carbonyl groups to alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic core allows it to bind to active sites on target proteins, thereby modulating their activity. For example, the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . The binding of the compound to COX-2 can prevent the enzyme from catalyzing the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar heterocyclic core but differ in their substitution patterns and functional groups.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core, which can enhance their biological activity and specificity.
Imidazo[1,2-a]pyrazine derivatives: These compounds feature a pyrazine ring instead of a pyrimidine ring, leading to differences in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C20H22N4S2/c25-20(26-15-18-14-24-10-4-9-21-19(24)22-18)23-11-7-17(8-12-23)13-16-5-2-1-3-6-16/h1-6,9-10,14,17H,7-8,11-13,15H2 |
InChI Key |
COZQLYCHVIUMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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